Ligudentatol
CAS No.:
Cat. No.: VC1873322
Molecular Formula: C14H18O
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O |
|---|---|
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | (7R)-1-methyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
| Standard InChI | InChI=1S/C14H18O/c1-9(2)12-5-4-11-6-7-14(15)10(3)13(11)8-12/h6-7,12,15H,1,4-5,8H2,2-3H3/t12-/m1/s1 |
| Standard InChI Key | BVEBOMULMBWPIS-GFCCVEGCSA-N |
| Isomeric SMILES | CC1=C(C=CC2=C1C[C@@H](CC2)C(=C)C)O |
| Canonical SMILES | CC1=C(C=CC2=C1CC(CC2)C(=C)C)O |
Introduction
Chemical Structure and Properties
Physicochemical Properties
While comprehensive physicochemical data for ligudentatol is limited in the available literature, the compound's properties can be inferred from its structural features. As a phenolic compound, ligudentatol likely exhibits moderate polarity and potential hydrogen-bonding capabilities through its hydroxyl group. These characteristics would influence its solubility profile, with expected solubility in moderately polar organic solvents.
The chiral nature of ligudentatol contributes to its optical activity, with the (+) and (-) enantiomers exhibiting opposite rotations of plane-polarized light. This property is fundamental to the enantiospecific synthesis approaches developed for this compound.
Synthesis Methodologies
Enantiospecific Synthesis Approach
A significant advancement in ligudentatol research was reported by Moustafa et al. in 2014, who developed a facile enantiospecific approach to synthesize both (+)-ligudentatol and (-)-ligudentatol . This synthetic methodology features an innovative construction of the trisubstituted phenolic motif fused to a chiral aliphatic ring. The approach employs a sequence of reactions that demonstrates the application of modern synthetic techniques to access complex natural product structures.
The synthesis pathway involves the following key steps:
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Visible-light-mediated radical seleno transfer cyclization
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Bromination
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Concomitant selenoxide elimination-dehydrobromination
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Demethoxycarbonylation
This sequence, described by the authors as "programmed aromatization," efficiently constructs the core structure of ligudentatol while maintaining stereochemical integrity . The visible-light-mediated approach represents an environmentally friendly synthetic method that aligns with contemporary trends in green chemistry.
Biological Activities
Cytotoxicity Against Cancer Cell Lines
One of the most significant findings regarding ligudentatol is its cytotoxic activity against various cancer cell lines. The biological evaluation of both enantiomers of ligudentatol synthesized by Moustafa et al. revealed for the first time their cytotoxicity towards several cancer cell lines . This discovery expands the potential therapeutic applications of this natural product.
Future Perspectives and Applications
Research Opportunities
Several research opportunities emerge from the current state of knowledge regarding ligudentatol:
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Detailed mechanistic studies to elucidate the cellular and molecular basis of its cytotoxicity
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Structure-activity relationship studies through synthesis of derivatives
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Investigation of potential synergistic effects with established anticancer agents
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Exploration of additional biological activities beyond cytotoxicity
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Development of more efficient synthetic approaches for scaled production
These research directions would contribute significantly to understanding the full potential of ligudentatol as a bioactive natural product with therapeutic applications.
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